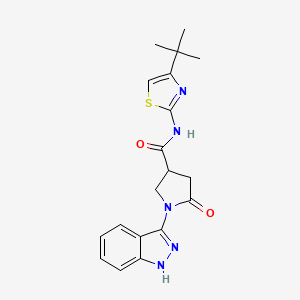![molecular formula C22H25N7O B10996377 N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B10996377.png)
N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features both benzimidazole and tetrazole moieties. These structural components are known for their significant biological activities and are often found in pharmaceutical compounds. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the benzimidazole and tetrazole intermediates. The benzimidazole can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The tetrazole ring is often formed via the cyclization of nitriles with azides in the presence of a catalyst such as zinc chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for the cyclization steps and advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. The tetrazole ring can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[3-Acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]phenyl]butanamide: A compound with similar structural features but different biological activities.
3-Methyl-1,1-diphenylurea: Another compound with a tetrazole ring, used in different applications.
Uniqueness
N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is unique due to its combination of benzimidazole and tetrazole moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H25N7O |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dimethyl-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C22H25N7O/c1-15-11-12-17(21(16(15)2)29-14-24-27-28-29)22(30)23-13-7-3-4-10-20-25-18-8-5-6-9-19(18)26-20/h5-6,8-9,11-12,14H,3-4,7,10,13H2,1-2H3,(H,23,30)(H,25,26) |
InChI Key |
NPWHZRDWNQBDCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)NCCCCCC2=NC3=CC=CC=C3N2)N4C=NN=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10996302.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B10996310.png)
![N-[(2E)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B10996326.png)

![N-(2-{[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10996345.png)
![3-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[4-(benzyloxy)phenyl]propanamide](/img/structure/B10996346.png)
![N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10996356.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B10996359.png)

![N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-N'-(1-methyl-1H-indol-5-YL)urea](/img/structure/B10996368.png)
![3-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide](/img/structure/B10996372.png)
methanone](/img/structure/B10996376.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-7-chloro-1-benzothiophene-2-carboxamide](/img/structure/B10996382.png)
![3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10996390.png)
